Stannane, tributyl-1-propenyl- Stannane, tributyl-1-propenyl-
Brand Name: Vulcanchem
CAS No.: 66680-85-1
VCID: VC14426603
InChI: InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;
SMILES:
Molecular Formula: C15H32Sn
Molecular Weight: 331.12 g/mol

Stannane, tributyl-1-propenyl-

CAS No.: 66680-85-1

Cat. No.: VC14426603

Molecular Formula: C15H32Sn

Molecular Weight: 331.12 g/mol

* For research use only. Not for human or veterinary use.

Stannane, tributyl-1-propenyl- - 66680-85-1

Specification

CAS No. 66680-85-1
Molecular Formula C15H32Sn
Molecular Weight 331.12 g/mol
IUPAC Name tributyl(prop-1-enyl)stannane
Standard InChI InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;
Standard InChI Key FJXYMVBFBYAWDR-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C=CC

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound exists as a mixture of (Z)- and (E)-isomers due to the stereochemistry of the propenyl group. Key structural features include:

  • Molecular Formula: C₁₅H₃₂Sn

  • Molecular Weight: 331.12 g/mol

  • Coordination Geometry: Tetrahedral around the tin center, with Sn–C bond lengths averaging 2.15–2.20 Å .

Table 1: Structural Descriptors

PropertyValueSource
IUPAC NameTributyl(prop-1-en-1-yl)stannanePubChem
SMILESCCCCCSn(CCCC)C=CCChemsrc
InChIKeyFJXYMVBFBYAWDR-UHFFFAOYSA-NBenchChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via transmetallation reactions:

  • Starting Materials: Tributyltin hydride (Bu₃SnH) and 1-propenyl halides (e.g., 1-propenyl bromide).

  • Catalysis: Palladium(0) or platinum-based catalysts enable efficient coupling .

  • Reaction Conditions: Conducted at 60–80°C in anhydrous THF or diethyl ether .

Industrial Manufacturing

Industrial processes employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key steps include:

  • Scale-Up Parameters: 100–500 L batch sizes, 10–15 bar pressure .

  • Purification: Distillation under reduced pressure (0.4–0.6 mmHg) isolates the product .

Physicochemical Properties

Thermal and Optical Characteristics

  • Boiling Point: 314.3°C at 760 mmHg (E-isomer); 90–92°C at 0.4 mmHg (Z-isomer) .

  • Refractive Index: 1.4820 (20°C, sodium D-line) .

  • Density: 1.12 g/cm³ (25°C) .

Spectroscopic Data

  • ¹H NMR: δ 6.51 (dt, J = 7.2 Hz, Sn–H coupling = 142.4 Hz), 1.46–1.55 ppm (butyl CH₂) .

  • ¹¹⁹Sn NMR: δ -25.7 ppm (characteristic of R₃Sn–C=CH₂ systems) .

Applications in Organic Synthesis

Asymmetric Induction

Tributyl(1-propenyl)stannane serves as a precursor in 1,4-asymmetric induction reactions. For example:

  • Aldehyde Coupling: Reacts with aldehydes under SnBr₄ catalysis to form chiral allylic alcohols with >90% enantiomeric excess .

  • Mechanism: Transmetallation generates allyltin trihalides, which undergo stereoselective addition to carbonyl groups .

Stille Cross-Coupling

The compound participates in Pd(0)-mediated cross-couplings to form C–C bonds:

  • Reaction Scope: Compatible with aryl iodides, heteroarenes, and vinyl halides .

  • Example: Synthesis of [¹¹C]bexarotene, a PET tracer, via coupling with [¹¹C]CH₃I .

Industrial and Pharmaceutical Uses

Polymer Stabilization

  • PVC Stabilization: Acts as a co-stabilizer to prevent thermal degradation during processing .

  • Mechanism: Scavenges HCl byproducts via Sn–Cl bond formation .

Anticancer Drug Synthesis

  • Englerin A: A guaiane sesquiterpene with renal cancer activity, synthesized using tributyl(1-propenyl)stannane as a key intermediate .

ParameterValueSource
Hazard CodesN-T (Toxic to aquatic life)Chemsrc
Risk PhrasesR50/53, R21, R25ECHA
PPE RecommendationsGloves, goggles, fume hoodHitachi

Regulatory Status

  • EU REACH: Restricted under Annex XVII due to organotin toxicity .

  • US TSCA: Listed for mandatory reporting above 1,000 kg/year .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator